1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole chemical properties
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole chemical properties
An In-Depth Technical Guide to 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate , commonly known as 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole. This bifunctional molecule serves as a valuable building block in medicinal chemistry, incorporating a protected secondary amine within a rigid dihydroindole scaffold and a reactive primary aromatic amine. Its unique structural features, including the gem-dimethyl group at the C3 position which imparts steric hindrance and lipophilicity, make it a strategic intermediate for constructing complex molecular architectures. This document details its physicochemical characteristics, predicted spectroscopic profile, a representative synthetic pathway with detailed protocols, and discusses its reactivity and potential applications in drug discovery.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole is a substituted indoline derivative where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it stable to a wide range of nucleophilic and basic conditions. The presence of a free amino group at the 6-position provides a reactive handle for further synthetic elaboration.
Structural Information and Identifiers
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| Property | Value | Source |
| IUPAC Name | tert-butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | N/A |
| CAS Number | 1049677-43-1 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | Calculated |
| Molecular Weight | 276.38 g/mol | Calculated |
Physicochemical Data
Quantitative experimental data for this specific molecule is not widely available in peer-reviewed literature. The following properties are based on data from commercial suppliers and estimations derived from its structure.
| Property | Value | Rationale / Comments |
| Appearance | Off-white to light brown solid or semi-solid | Typical for functionalized aromatic amines. |
| Melting Point | Data not available. Estimated >100 °C. | The rigid structure and potential for hydrogen bonding suggest a solid state at room temperature. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in heptane. | The large nonpolar surface area and Boc group enhance solubility in common organic solvents. |
| Stability | Stable under normal laboratory conditions. Sensitive to strong acids and oxidizing agents. | The Boc group is labile in strong acidic conditions. Aromatic amines are susceptible to oxidation. |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended to prevent slow oxidation of the amino group and hydrolysis of the Boc group. |
Spectroscopic Profile (Predicted)
As experimental spectra are not publicly available, this section provides a predicted profile based on established principles of NMR, IR, and Mass Spectrometry. This analysis is crucial for reaction monitoring and quality control during synthesis.
Predicted ¹H NMR Spectrum
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | d | 1H | Ar-H (H7) | Aromatic proton ortho to the Boc-protected nitrogen, deshielded. |
| ~6.5 - 6.3 | dd | 1H | Ar-H (H5) | Aromatic proton ortho to the amino group, shielded by the electron-donating NH₂. |
| ~6.2 | d | 1H | Ar-H (H4) | Aromatic proton meta to the amino group. |
| ~3.8 | s | 2H | -CH₂- (H2) | Methylene protons adjacent to the Boc-protected nitrogen. |
| ~3.6 | br s | 2H | -NH₂ | Primary amine protons; shift is variable and may exchange with D₂O. |
| 1.50 | s | 9H | -C(CH₃)₃ | tert-Butyl protons of the Boc group, a characteristic sharp singlet. |
| 1.25 | s | 6H | -C(CH₃)₂ | Gem-dimethyl protons at the C3 position, appearing as a sharp singlet. |
Predicted ¹³C NMR Spectrum
(Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~145 | Ar-C (C6) | Aromatic carbon bonded to the NH₂ group. |
| ~140 | Ar-C (C7a) | Aromatic carbon at the ring junction. |
| ~125 | Ar-C (C7) | Aromatic CH. |
| ~120 | Ar-C (C3a) | Aromatic carbon at the ring junction. |
| ~115 | Ar-C (C5) | Aromatic CH, shielded by NH₂. |
| ~110 | Ar-C (H4) | Aromatic CH, shielded by NH₂. |
| ~80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~55 | -C H₂- (C2) | Methylene carbon adjacent to nitrogen. |
| ~42 | -C (CH₃)₂ (C3) | Quaternary carbon at the C3 position. |
| ~28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
| ~28.0 | -C(C H₃)₂ | Gem-dimethyl carbons. |
Predicted IR & Mass Spectra
| Spectroscopy | Key Peaks / Values | Interpretation |
| IR (KBr, cm⁻¹) | 3450-3300 (two bands) | N-H stretching of the primary amine. |
| 3050-3000 | Aromatic C-H stretching. | |
| 2970-2850 | Aliphatic C-H stretching. | |
| ~1690 | C=O stretching of the Boc carbamate. | |
| ~1620 | N-H scissoring of the primary amine. | |
| MS (ESI+) | m/z 277.2 | [M+H]⁺ (Molecular Ion) |
| m/z 221.2 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) | |
| m/z 177.1 | [M - Boc + H]⁺ (Loss of the Boc group) |
Representative Synthesis and Purification
While a specific literature preparation for this exact molecule is elusive, a robust and logical synthetic route can be designed from commercially available starting materials using standard, high-yielding transformations. The proposed pathway involves the reduction of a nitro-substituted precursor.
Proposed Synthetic Pathway
Detailed Experimental Protocol
Objective: To synthesize tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate from tert-butyl 3,3-dimethyl-6-nitroindoline-1-carboxylate.
Materials:
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tert-butyl 3,3-dimethyl-6-nitroindoline-1-carboxylate (1.0 eq)
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10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
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Ethanol (EtOH) or Methanol (MeOH), anhydrous
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Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
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Diatomaceous earth (Celite®)
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Standard glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3,3-dimethyl-6-nitroindoline-1-carboxylate (1.0 eq). Dissolve the starting material in a suitable volume of ethanol (approx. 0.1-0.2 M concentration).
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Causality: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with catalytic hydrogenation.
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Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a stream of nitrogen or argon.
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Causality: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to amines. The reaction is often exothermic, so careful addition is warranted, although typically manageable on a lab scale. An inert atmosphere prevents premature reaction with flammable hydrogen.
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Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3 times to ensure an inert atmosphere is replaced by hydrogen. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
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Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas), which maximizes the reaction rate. The reaction is typically complete within 2-16 hours.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
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Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot (amines are more polar than nitro compounds) on the TLC plate validates reaction completion.
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Work-up and Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol to recover all the product.
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Causality: Celite is a fine, inert filter aid that prevents the fine Pd/C particles from passing through the filter paper and contaminating the product. Caution: The Pd/C catalyst can be pyrophoric upon drying and should be quenched with water before disposal.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.
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Self-Validation: The purity of the final product can be confirmed by ¹H NMR and LC-MS analysis, which should match the expected profiles.
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Chemical Reactivity and Applications in Drug Development
The synthetic utility of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole stems from its two distinct nitrogen functionalities, allowing for orthogonal chemical modifications.
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The 6-Amino Group: This primary aromatic amine is a potent nucleophile and the primary site for derivatization. It readily participates in a wide array of classical amine reactions:
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Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents like EDC/HOBt) to form amides and sulfonamides.
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Alkylation: Reductive amination with aldehydes or ketones.
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Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines.
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Sandmeyer Reactions: Conversion to a diazonium salt, which can then be transformed into various functional groups (e.g., -OH, -CN, -halogens).
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The 1-Boc Group: This protecting group serves two key roles. First, it deactivates the indoline nitrogen, preventing it from interfering with reactions at the 6-amino position. Second, it can be easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the free secondary amine for subsequent reactions.
This dual functionality makes the molecule an ideal scaffold for building libraries of compounds in drug discovery programs, where modifications at the 6-position can be explored while retaining the option for later derivatization of the indoline core.
Handling and Safety
While a specific safety data sheet (SDS) for this compound is not publicly available, compounds with similar structures (aromatic amines) should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes.
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Incompatibilities: Avoid strong oxidizing agents and strong acids.
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First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its rigid dihydroindole scaffold, modified with a gem-dimethyl group and featuring orthogonally protected amino functionalities, provides a robust platform for the synthesis of novel and complex molecules. This guide has outlined its core chemical properties, provided a predictive analytical profile, and detailed a logical synthetic route, offering researchers a solid foundation for its effective utilization in drug discovery and development projects.
References
[1] Axios Research. (n.d.). 1-Boc-6-Amino-3,3-Dimethyl-2,3-Dihydro-Indole. Retrieved from [Link]
